molecular formula C7H4ClIN2 B1593437 5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine CAS No. 1020056-77-2

5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1593437
M. Wt: 278.48 g/mol
InChI Key: NJGCYVPPTNYVKA-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound . It has the empirical formula C7H4ClIN2 and a molecular weight of 278.48 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of this compound is Clc1c(I)cnc2[nH]ccc12 . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, 5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine is a solid compound . Its molecular weight is 278.48 .

Scientific Research Applications

Synthesis and Chemical Reactions

The chemistry of heterocyclic compounds, including 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine, is a significant area of interest in scientific research due to their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Research has been conducted on the synthesis of 4-substituted 7-azaindole derivatives utilizing chloro and iodo substituted pyrrolopyridines as building blocks. These compounds are synthesized through nucleophilic displacement reactions, highlighting the versatility of chloro and iodo pyrrolopyridines in organic synthesis (Figueroa‐Pérez et al., 2006).

Another study focused on the structural characterization of novel iodine interaction products, demonstrating the complex nature of reactions involving iodine and chlorinated pyridine derivatives. The formation of a n–σ* complex with molecular iodine underscores the unique reactivity of such compounds, which may be leveraged in developing new materials or catalytic processes (Chernov'yants et al., 2011).

Electronic Structure and Charge Distribution

Research on the electronic structure and charge distribution of chloro substituted pyrrolopyridines provides insight into the covalent nature of bonds within these molecules. High-resolution X-ray diffraction studies, coupled with density functional theory (DFT) calculations, have been used to investigate the bonding scheme and intermolecular interactions in compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine. These studies are crucial for understanding the electronic properties of such compounds, which can inform their use in electronic materials or molecular electronics (Hazra et al., 2012).

Halogenation and Derivative Synthesis

The selective functionalization and halogenation of pyridine derivatives represent another significant area of research. Studies have shown that compounds like 2-chloro-6-(trifluoromethyl)pyridine can be converted into various halogenated derivatives, including 5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine, through site-selective electrophilic substitutions. These reactions enable the synthesis of a wide range of halogenated pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Mongin et al., 1998).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to handle it with appropriate safety measures .

properties

IUPAC Name

5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGCYVPPTNYVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649809
Record name 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine

CAS RN

1020056-77-2
Record name 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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